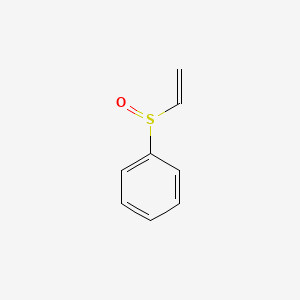

Phenyl vinyl sulfoxide

Beschreibung

Historical Context and Evolution of Sulfoxide (B87167) Chemistry in Synthetic Transformations

The journey of sulfoxides in organic chemistry began with their initial synthesis and characterization. Russian scientist Alexander Zaytsev is credited with the first synthesis of dimethyl sulfoxide (DMSO) in 1866. wikipedia.org Initially, sulfoxides were primarily of interest for their physical properties, with DMSO gaining prominence as a highly effective polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. wikipedia.orgbritannica.com

The synthetic utility of sulfoxides began to be truly appreciated with the discovery of key reactions that highlighted their potential as reactive intermediates. Several landmark developments propelled sulfoxide chemistry to the forefront of synthetic organic chemistry:

The Pummerer Rearrangement: First reported by Rudolf Pummerer in 1909, this reaction involves the transformation of a sulfoxide into an α-acyloxy-thioether using an activating agent like acetic anhydride (B1165640). numberanalytics.comnumberanalytics.comwikipedia.orgchem-station.com This rearrangement provides a valuable method for the synthesis of aldehydes and ketones upon hydrolysis of the product. chem-station.com

The Swern Oxidation: Discovered by Daniel Swern and Kanji Omura in 1978, this reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. testbook.comchemistryhall.comwikipedia.org The Swern oxidation is renowned for its mild reaction conditions and broad functional group tolerance, making it a staple in modern organic synthesis. testbook.comchemistryhall.comwikipedia.orgorganic-chemistry.org

The Mislow-Evans Rearrangement: This testbook.comenamine.net-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols was first noted by Kurt Mislow in 1966 and its synthetic potential was later developed by David A. Evans. wikipedia.orgnumberanalytics.comthermofisher.comwpmucdn.com A key feature of this reaction is the ability to transfer chirality from the sulfur atom to a carbon atom, making it a powerful tool for stereoselective synthesis. wikipedia.orgresearchgate.net

The discovery of the chirality of the sulfoxide group itself was a major breakthrough. medcraveonline.com The development of methods for the asymmetric oxidation of sulfides to produce enantiomerically pure sulfoxides opened up their use as chiral auxiliaries, capable of inducing stereoselectivity in a variety of chemical reactions. medcraveonline.comresearchgate.net

Significance of Phenyl Vinyl Sulfoxide as a Unique Synthetic Reagent and Building Block

This compound stands out as a particularly useful reagent due to the combined reactivity of its vinyl and sulfoxide groups. This combination allows it to participate in a diverse range of chemical reactions, making it a valuable building block for complex molecules.

One of the most important applications of this compound is as a Michael acceptor . enamine.netorgsyn.orgtandfonline.com The electron-withdrawing nature of the sulfoxide group activates the vinyl group towards nucleophilic attack. This allows for the conjugate addition of a wide variety of nucleophiles, including enolates, organometallics, and amines. orgsyn.orgtandfonline.com

Furthermore, this compound is a moderately reactive dienophile in Diels-Alder reactions. orgsyn.orgsinica.edu.tw It can function as an acetylene (B1199291) equivalent, as the sulfoxide group can be eliminated from the Diels-Alder adduct to form a double bond. enamine.netsinica.edu.twacs.org This provides a convenient route to functionalized cyclohexenes and other cyclic systems.

The sulfoxide group in this compound also allows for further functionalization. The protons on the carbon atom alpha to the sulfoxide are acidic and can be removed by a strong base to form an α-sulfinyl carbanion. enamine.net This carbanion can then react with various electrophiles, expanding the synthetic utility of the reagent. orgsyn.org

Overview of Key Research Areas Pertaining to this compound

The unique reactivity of this compound has led to its application in several key areas of contemporary organic chemistry research:

Asymmetric Synthesis: Chiral versions of this compound, where the sulfur atom is a stereocenter, are widely used as chiral auxiliaries. medcraveonline.comresearchgate.net They can direct the stereochemical outcome of reactions such as Michael additions and cycloadditions, allowing for the synthesis of enantiomerically enriched products. medcraveonline.comrsc.org For instance, the asymmetric 1,3-dipolar cycloaddition reaction of chiral p-tolyl vinyl sulfoxide has been used in the synthesis of tropane (B1204802) alkaloids. rsc.org

Total Synthesis of Natural Products: The ability of this compound to participate in key bond-forming reactions has made it a valuable tool in the total synthesis of complex natural products. medcraveonline.com For example, the Mislow-Evans rearrangement, a reaction characteristic of allylic sulfoxides, was a key step in the synthesis of prostaglandin (B15479496) E2. wikipedia.orgthermofisher.com

Development of New Synthetic Methodologies: Researchers continue to explore new reactions and applications for this compound. This includes its use in transition metal-catalyzed reactions, such as Heck couplings, and in the synthesis of heterocyclic compounds. enamine.net The oxidation of phenyl vinyl sulfide (B99878) to this compound and subsequently to phenyl vinyl sulfone provides a suite of related reagents with distinct reactivities. orgsyn.orgmdpi.com

Materials Science: The reactivity of the vinyl group in phenyl vinyl sulfone, a close derivative of this compound, has been exploited in the development of polymers and cross-linked materials. ontosight.ai

The following table summarizes some of the key reactions involving this compound and its derivatives:

| Reaction Type | Reagent(s) | Product Type | Significance |

| Michael Addition | This compound, Nucleophiles (e.g., enolates, amines) | β-functionalized sulfoxides | Forms new carbon-carbon or carbon-heteroatom bonds. orgsyn.orgtandfonline.com |

| Diels-Alder Reaction | This compound, Diene | Cyclohexene derivatives | Acts as an acetylene equivalent after elimination of the sulfoxide group. enamine.netsinica.edu.twacs.org |

| Asymmetric Cycloaddition | Chiral p-tolyl vinyl sulfoxide, Dipole | Chiral heterocyclic compounds | Enantioselective synthesis of complex molecules. rsc.org |

| Heck Coupling | This compound, Aryl halides, Palladium catalyst | Substituted styrenes | Forms new carbon-carbon bonds. enamine.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMJHXFYLRTLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87500-51-4 | |

| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90942627 | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20451-53-0 | |

| Record name | (Ethenylsulfinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Vinyl Sulfoxide and Its Derivatives

Classical Preparative Routes to Phenyl Vinyl Sulfoxide (B87167)

Oxidation of Phenyl Vinyl Sulfide (B99878) Precursors

A primary and well-established method for synthesizing phenyl vinyl sulfoxide involves the controlled oxidation of its precursor, phenyl vinyl sulfide. orgsyn.org This transformation requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone.

m-Chloroperbenzoic acid (m-CPBA) is a widely used oxidant for the conversion of sulfides to sulfoxides. derpharmachemica.comrsc.org The reaction is typically performed in a chlorinated solvent, such as dichloromethane (B109758), at low temperatures to enhance selectivity. orgsyn.orgderpharmachemica.com

A standard procedure involves dissolving phenyl vinyl sulfide in dichloromethane and cooling the solution to -78°C. A solution of one equivalent of m-CPBA in dichloromethane is then added dropwise. After the addition, the mixture is gradually warmed to room temperature. orgsyn.org The reaction is then quenched with a saturated sodium bicarbonate solution to neutralize the resulting m-chlorobenzoic acid. orgsyn.org Following extraction with dichloromethane and purification by distillation, this compound can be obtained in good yields, typically between 68-70%. orgsyn.org

| Reactant | Oxidant | Solvent | Temperature | Yield |

| Phenyl vinyl sulfide | m-CPBA (1.0 equiv) | Dichloromethane | -78°C to 30°C | 68–70% |

This table summarizes the typical reaction conditions for the oxidation of phenyl vinyl sulfide using m-CPBA.

It is crucial to control the stoichiometry of m-CPBA, as using two equivalents can lead to the formation of the corresponding sulfone. google.com

While m-CPBA is effective, other oxidizing agents have also been employed for the synthesis of sulfoxides from sulfides. Hydrogen peroxide is a "green" oxidant that has gained attention due to its environmentally benign byproduct, water. researchgate.netmdpi.com The oxidation of sulfides using hydrogen peroxide can be performed under various conditions, sometimes with the aid of catalysts to improve selectivity and reaction rates. jchemrev.comjsynthchem.com For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of various sulfides to sulfoxides in excellent yields (90-99%). mdpi.com

Other notable oxidant systems include:

Sodium metaperiodate (NaIO4): This reagent is known for its selective oxidation of sulfides to sulfoxides. jchemrev.com

Iodoxybenzoic acid (IBX): In combination with tetraethylammonium (B1195904) bromide, IBX provides a chemoselective method for sulfide oxidation with short reaction times. jchemrev.com

Oxone®: This commercially available oxidant has proven effective for the selective and scalable conversion of sulfides to sulfoxides. jchemrev.comresearchgate.net

The choice of oxidant and reaction conditions can be tailored based on the specific substrate and desired outcome, with a general trend towards developing more environmentally friendly and efficient protocols. researchgate.net

Methods from Sulfinate Esters

An alternative to the oxidation of sulfides is the reaction of sulfinate esters with organometallic reagents. nih.gov This method allows for the formation of the sulfur-carbon bond, leading to the desired sulfoxide. For example, the reaction of ethyl phenylsulfinate with vinylmagnesium bromide has been used to prepare this compound. orgsyn.org However, this method is sometimes considered less superior to the oxidation of phenyl vinyl sulfide. orgsyn.org

More recent developments have focused on palladium-catalyzed cross-coupling reactions. For instance, a variety of sulfoxides have been synthesized from sulfinate esters and organoboron compounds. nih.gov This approach offers the advantage of tolerating easily oxidizable functional groups. nih.gov Another innovative method involves the S-allylation of sulfinate esters under Pummerer-like conditions to produce allyl sulfoxides. researchgate.net

Preparation of Related Vinyl Sulfoxides and Analogues

The synthetic principles used for this compound can be extended to prepare a wide range of related vinyl sulfoxides and their analogues. For instance, substituted phenyl vinyl sulfoxides can be synthesized from the corresponding substituted phenyl vinyl sulfides. The Horner-Wadsworth-Emmons reaction has been utilized to synthesize various vinyl sulfides and sulfoxides, often with a preference for the E-stereoisomer. rsc.org

Advanced and Stereoselective Synthetic Approaches to Chiral Phenyl Vinyl Sulfoxides

The development of methods for the enantioselective synthesis of chiral sulfoxides is a significant area of research due to the importance of these compounds as chiral auxiliaries and in asymmetric synthesis. researchgate.netnih.gov

Several strategies have been developed to achieve stereocontrol in the synthesis of chiral sulfoxides:

Asymmetric Oxidation of Prochiral Sulfides: This is a common approach where a prochiral sulfide is oxidized using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. researchgate.netnih.gov Chiral titanium complexes and vanadium-based catalysts have shown promise in this area. researchgate.net

Nucleophilic Substitution at the Sulfur Atom of Chiral Sulfinates: The Andersen method, a classical approach, involves the reaction of a diastereomerically pure sulfinate ester (often derived from a chiral alcohol like menthol) with an organometallic reagent. nih.govacs.org This reaction typically proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of enantiomerically enriched sulfoxides. acs.org Diacetone-d-glucose (DAG) has also been identified as a useful chiral auxiliary for this purpose. nih.govacs.org

Kinetic Resolution: Racemic sulfoxides can be resolved through enzymatic or chemical methods. For example, certain microorganisms like Mortierella isabellina can selectively oxidize a sulfide to a sulfoxide in high enantiomeric purity. researchgate.net

A notable example of a chiral this compound derivative is o-(N,N-dimethylamino)this compound, which has proven to be highly reactive and stereoselective in asymmetric intermolecular Pauson-Khand reactions. nih.gov

| Method | Description | Key Features |

| Asymmetric Oxidation | Oxidation of a prochiral sulfide with a chiral oxidant or catalyst. | Can provide high enantioselectivity. researchgate.net |

| Andersen Synthesis | Reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. | Proceeds with inversion of configuration at sulfur. nih.govacs.orgacs.org |

| Enzymatic Resolution | Use of enzymes or microorganisms to selectively react with one enantiomer of a racemic sulfoxide. | Can lead to high enantiomeric purity. researchgate.net |

This table summarizes advanced stereoselective synthetic approaches to chiral sulfoxides.

Asymmetric Oxidation Strategies

The most direct approach to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. This has been achieved through both microbial and catalyst-mediated methods.

Microbial systems can serve as effective biocatalysts for the enantioselective oxidation of sulfides. The bacterium Rhodococcus equi IFO 3730 has been successfully employed for the asymmetric oxidation of 2-alkoxyethyl phenyl sulfides, which are precursors to this compound. oup.comresearchgate.net The process involves the incubation of the sulfide substrate with the microorganism, leading to the formation of chiral 2-alkoxyethyl phenyl sulfoxides with high enantiomeric excess. oup.com These sulfoxide products can then be converted into chiral this compound without any loss of their optical purity. oup.comresearchgate.net The enzyme activity within the microorganism is dependent on its growth phase, with optimal oxidation occurring when the sulfide is added during the logarithmic growth phase. scielo.br

Table 1: Microbial Oxidation of Phenyl Sulfide Precursors with Rhodococcus equi IFO 3730

| Precursor Substrate | Product | Enantiomeric Excess (ee) |

| 2-Alkoxyethyl phenyl sulfides | Chiral 2-alkoxyethyl phenyl sulfoxides | High |

| Product from above | This compound | High (optical purity maintained) |

This interactive table summarizes the outcome of the microbial oxidation process. oup.com

A range of chiral metal complexes and organic oxidants have been developed for the asymmetric oxidation of sulfides. One of the foundational methods is the use of a titanium-based system, often referred to as the Kagan-Sharpless reagent, which consists of Ti(OiPr)₄, a chiral tartrate like (+)-diethyl tartrate (DET), and a hydroperoxide oxidant. medcraveonline.com While highly effective for many sulfides, the application of the t-BuOOH−Ti(OiPr)₄−(R,R)-diethyl tartrate system to aryl vinyl sulfides resulted in low optical yields of no more than 5% ee. researchgate.net

Other metal-based catalysts have been explored. For instance, an iron complex with a 6,6’-bis(oxazolinyl)-2,2’-bipyridine (bipybox) ligand has been used with aqueous H₂O₂ to oxidize phenyl vinyl sulfide, though with moderate enantioselectivity (68:32 er). ulaval.ca

Stoichiometric chiral oxidizing reagents, such as N-sulfonyloxaziridines, have proven to be highly efficient. medcraveonline.com Specifically, Davis's chiral oxaziridines, like (camphorsulfonyl)oxaziridine and its dichloro derivatives, are capable of oxidizing sulfides to sulfoxides with high enantiomeric excess, often up to 96% ee. medcraveonline.comacs.org

Table 2: Comparison of Chiral Catalyst-Mediated Oxidation Systems for Phenyl Vinyl Sulfide

| Catalytic System / Reagent | Oxidant | Yield | Enantioselectivity (ee/er) |

| Ti(OiPr)₄ / (R,R)-DET | t-BuOOH | - | ≤ 5% ee researchgate.net |

| Chiral Fe/bipybox complex | H₂O₂ | 38% | 68:32 er ulaval.ca |

| N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine | Stoichiometric | - | Up to 96% ee (general for sulfides) medcraveonline.comacs.org |

This interactive table compares the effectiveness of different catalytic systems for the asymmetric oxidation of phenyl vinyl sulfide or related substrates.

Enantiopure Sulfoxide Synthesis via Chiral Auxiliaries

One of the most reliable and widely used methods for preparing enantiomerically pure sulfoxides is the Andersen synthesis. medcraveonline.com This method relies on the use of a chiral auxiliary to introduce stereochemistry at the sulfur atom. The process begins with the reaction of a sulfinyl chloride, such as p-toluenesulfinyl chloride, with a chiral alcohol. medcraveonline.com (-)-Menthol is a commonly used chiral auxiliary for this purpose. medcraveonline.comresearchgate.net

The reaction produces a mixture of diastereomeric sulfinate esters, which can be separated by crystallization to yield a single, diastereomerically pure compound, such as (SS)-menthyl p-toluenesulfinate. medcraveonline.com In the final key step, this diastereomerically pure sulfinate ester is treated with an organometallic nucleophile, like a Grignard reagent. For the synthesis of this compound, vinylmagnesium bromide would be the appropriate reagent. The nucleophilic substitution occurs at the sulfur center with complete inversion of configuration, yielding the enantiopure sulfoxide. medcraveonline.com

Table 3: Key Stages of the Andersen Synthesis for Chiral Sulfoxides

| Step | Reactants | Product | Stereochemical Outcome |

| 1. Esterification | p-Toluenesulfinyl chloride, (-)-Methanol | Diastereomeric Menthyl p-toluenesulfinates | Formation of diastereomers |

| 2. Separation | Diastereomeric mixture | Diastereomerically pure sulfinate ester | Isolation of one diastereomer |

| 3. Substitution | Pure sulfinate ester, Grignard reagent (e.g., VinylMgBr) | Enantiopure Sulfoxide (e.g., this compound) | Inversion of configuration at sulfur medcraveonline.com |

This interactive table outlines the general sequence of the Andersen synthesis.

Stereoselective Conversion of Vinyl Sulfoximines and Sulfonimidamides

While the conversion of vinyl sulfoximines and sulfonimidamides to this compound is not a standard synthetic route, the reverse transformation—the synthesis of these S(VI) compounds from this compound—is well-documented. This method allows for the stereospecific conversion of a chiral sulfoxide into a chiral sulfoximine (B86345), transferring the stereochemistry from the sulfur(IV) center to the resulting sulfur(VI) center.

The direct NH transfer to sulfoxides to form NH-sulfoximines can be achieved using reagents such as ammonium (B1175870) carbamate (B1207046) in combination with (diacetoxy)iodobenzene. chemrxiv.orgmdpi.com The reaction of this compound under these conditions has been shown to be effective in generating phenyl vinyl sulfoximine in moderate yield (54%) without affecting the vinyl group. chemrxiv.orgacs.org This transformation proceeds with retention of configuration at the sulfur atom. chemrxiv.org

Table 4: Synthesis of Phenyl Vinyl Sulfoximine from this compound

| Substrate | Reagents | Product | Yield | Stereochemical Outcome |

| This compound | Ammonium carbamate, (Diacetoxy)iodobenzene | Phenyl Vinyl Sulfoximine | 54% chemrxiv.org | Retention of configuration chemrxiv.org |

This interactive table details the reagents and outcome for the synthesis of phenyl vinyl sulfoximine from its sulfoxide precursor.

Mechanistic Considerations in this compound Synthesis

The stereochemical outcome of the synthetic methods described is governed by specific mechanistic principles.

In chiral catalyst-mediated oxidations , such as those using the Kagan-Sharpless titanium-tartrate system, the enantioselectivity arises from the formation of a rigid chiral environment around the metal center. A proposed model for this oxidation suggests that the sulfide coordinates to the chiral titanium complex. The chiral ligands (diethyl tartrate) dictate the facial selectivity by controlling the trajectory of the peroxide oxidant's approach to one of the two lone pairs of electrons on the sulfur atom, thus favoring the formation of one sulfoxide enantiomer over the other. researchgate.netacs.org

For the Andersen synthesis using chiral auxiliaries , the key stereochemistry-defining step is the nucleophilic substitution of the sulfinate ester by the Grignard reagent. This reaction proceeds via a well-established mechanism involving nucleophilic attack on the sulfur atom, leading to the displacement of the menthoxide leaving group. The reaction occurs with complete and predictable inversion of the stereochemical configuration at the sulfur center. medcraveonline.comresearchgate.net

In the synthesis of sulfoximines from sulfoxides , the mechanism of the NH transfer reaction using (diacetoxy)iodobenzene and ammonium carbamate is believed to involve the formation of an intermediate iodonitrene. mdpi.com This highly reactive species then reacts with the sulfoxide. Computational studies suggest a synchronous process where the sulfoxide's sulfur atom performs a nucleophilic addition to the nitrogen center of the nitrene, leading to the formation of the new S-N bond and yielding the sulfoximine product. researchgate.net

Reactivity and Reaction Mechanisms of Phenyl Vinyl Sulfoxide

Cycloaddition Reactions

Phenyl vinyl sulfoxide (B87167) readily engages in cycloaddition reactions, serving as a valuable building block for the synthesis of complex cyclic systems. enamine.net The sulfinyl group plays a crucial role in these transformations, not only by activating the double bond but also by influencing the stereochemical and regiochemical outcomes of the reactions.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Phenyl vinyl sulfoxide has been effectively employed as a dienophile in such reactions. rsc.org

One of the significant applications of this compound in Diels-Alder reactions is its function as an acetylene (B1199291) equivalent. enamine.net Following the cycloaddition, the sulfoxide group can be eliminated, typically through a thermal process, to introduce a double bond into the newly formed ring, effectively mimicking the cycloaddition of acetylene itself. This two-step sequence provides a convenient method for the synthesis of cyclohexadiene derivatives and other unsaturated cyclic compounds.

A notable example is the reaction of β-trifluoroacetylvinyl phenyl sulfoxide with various 1,3-dienes. These reactions, conducted in dichloromethane (B109758), yield the corresponding trifluoromethyl-containing cycloadducts. This highlights the utility of substituted phenyl vinyl sulfoxides in introducing specific functionalities into the target molecules. rsc.orgresearchgate.net

The stereochemistry and regioselectivity of Diels-Alder reactions involving this compound are of significant interest. The reaction with cyclopentadiene (B3395910), for instance, is known to produce a mixture of diastereomers. In the case of β-trifluoroacetylvinyl phenyl sulfoxide reacting with cyclopentadiene, four distinct diastereomers are formed, underscoring the complex stereochemical landscape of these reactions. rsc.orgresearchgate.net

The endo/exo selectivity, a common feature of Diels-Alder reactions, is also a key consideration. The "endo rule" generally predicts the preferential formation of the endo isomer due to secondary orbital interactions. However, the steric bulk of the sulfoxide group and other substituents can influence this preference, sometimes leading to the formation of the exo product as the major isomer. youtube.com

Regioselectivity becomes crucial when both the diene and the dienophile are unsymmetrical. The alignment of the reactants is governed by electronic factors, with the most nucleophilic carbon of the diene typically aligning with the most electrophilic carbon of the dienophile. The phenylsulfinyl group, being electron-withdrawing, dictates the electronic nature of the vinyl group and thus plays a key role in controlling the regiochemical outcome of the cycloaddition.

Table 1: Examples of Diels-Alder Reactions with this compound Derivatives

| Diene | Dienophile | Reaction Conditions | Product(s) | Observations |

| 1,3-Dienes | β-Trifluoroacetylvinyl phenyl sulfoxide | CH₂Cl₂ | CF₃-containing mono- and polycycloadducts | Demonstrates the use of a functionalized this compound. rsc.orgresearchgate.net |

| Cyclopentadiene | β-Trifluoroacetylvinyl phenyl sulfoxide | CH₂Cl₂ | Mixture of four diastereomers | Highlights the complex stereochemical outcome. rsc.orgresearchgate.net |

Dipolar Cycloadditions

This compound also participates in 1,3-dipolar cycloadditions, a class of reactions that are invaluable for the synthesis of five-membered heterocyclic rings. enamine.net In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) in a concerted [3+2] cycloaddition manner.

Nitrones are common 1,3-dipoles used in cycloaddition reactions to form isoxazolidine (B1194047) rings. chesci.com The reaction of this compound with nitrones provides a direct route to these valuable heterocyclic scaffolds. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the nitrone and the this compound. Frontier Molecular Orbital (FMO) theory is often employed to predict the outcome of these reactions, considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. chesci.com

The regioselectivity of the 1,3-dipolar cycloaddition of benzonitrile (B105546) N-oxide to this compound has been a subject of detailed investigation. Isotopic labeling and ¹³C NMR analysis, coupled with Density Functional Theory (DFT) calculations, have been utilized to unequivocally establish the regiochemical outcome of this reaction. researchgate.net Such studies are crucial for understanding the underlying electronic factors that govern the orientation of the dipole and dipolarophile during the cycloaddition process and for predictably synthesizing the desired regioisomer.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole | Dipolarophile | Product Type | Key Findings |

| Nitrones | This compound | Isoxazolidines | Reaction provides access to five-membered N,O-heterocycles. chesci.com |

| Benzonitrile N-oxide | This compound | Isoxazolines | Regioselectivity established through isotopic labeling and DFT calculations. researchgate.net |

Asymmetric 1,3-Dipolar Cycloaddition (e.g., with o-Tolyl Vinyl Sulfoxide)

This compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. The chiral sulfoxide group can induce asymmetry in the cycloaddition, leading to the formation of enantiomerically enriched products. While a direct 1,3-dipolar cycloaddition between this compound and o-tolyl vinyl sulfoxide is not a standard representation of this reaction type, as both are dipolarophiles, the principle of asymmetric induction by a chiral sulfoxide is well-documented in reactions with 1,3-dipoles such as nitrones.

The stereochemical outcome of these reactions is directed by the chiral sulfur atom of the vinyl sulfoxide. In the case of the closely related (R)-(+)-p-tolyl vinyl sulfoxide, high asymmetric induction has been observed in its reaction with acyclic nitrones. The sulfoxide group directs the approach of the dipole to one of the two diastereotopic faces of the vinyl group. This facial selectivity is influenced by the steric and electronic properties of both the sulfoxide and the incoming dipole, often rationalized by transition state models that minimize steric interactions and optimize orbital overlap.

The general mechanism for the 1,3-dipolar cycloaddition is a concerted [3+2] cycloaddition. The 1,3-dipole (e.g., a nitrone) reacts across the double bond of the this compound to form a five-membered heterocyclic ring, such as an isoxazolidine. The chirality at the sulfur atom of the this compound influences the stereochemistry of the newly formed stereocenters in the product.

| Dipole | Dipolarophile | Product | Stereochemical Outcome |

| Nitrone | This compound | Isoxazolidine | High diastereoselectivity |

| Nitrile Oxide | This compound | Isoxazoline | Good to excellent facial selectivity |

Michael Additions

The electron-withdrawing nature of the sulfinyl group polarizes the carbon-carbon double bond of this compound, making the β-carbon electrophilic and thus susceptible to nucleophilic attack. This renders this compound an excellent Michael acceptor.

This compound readily undergoes conjugate addition, also known as Michael addition, with a wide range of nucleophiles. The sulfoxide group activates the vinyl moiety for this type of reaction, facilitating the formation of a new carbon-nucleophile bond at the β-position relative to the sulfur atom. This reactivity is a cornerstone of its synthetic utility, providing a pathway to a variety of functionalized organosulfur compounds.

A diverse array of nucleophiles can be employed in the Michael addition to this compound, leading to a broad scope of products.

Enolate Anions: The reaction of lithium enolates derived from ketones with this compound is a well-established method for carbon-carbon bond formation. For instance, the lithium enolates of simple ketones react with this compound to yield the corresponding Michael adducts.

Organometallics: Organometallic reagents, such as Grignard reagents and organocuprates, can also add in a conjugate fashion to this compound. These reactions provide an effective route to introduce alkyl or aryl groups at the β-position of the sulfoxide.

Thiols: Thiols are soft nucleophiles that readily undergo Michael addition to vinyl sulfoxides. The reaction proceeds under mild conditions and is often catalyzed by a base. This sulfa-Michael addition is a highly efficient method for the formation of β-thioethyl sulfoxides. The reactivity of vinyl sulfoxides in these additions is comparable to that of other vinyl sulfonyl compounds.

| Nucleophile | Reagent Example | Product Type |

| Enolate Anion | Lithium enolate of cyclopentanone | β-(2-oxocyclopentyl)ethyl phenyl sulfoxide |

| Organometallic | Phenylmagnesium bromide (in the presence of Cu(I)) | 2-Phenylethyl phenyl sulfoxide |

| Thiol | Thiophenol | 2-(Phenylthio)ethyl phenyl sulfoxide |

When the nucleophile is tethered to the this compound moiety within the same molecule, an intramolecular Michael addition can occur. This cyclization process is a valuable strategy for the synthesis of cyclic compounds. For example, intramolecular additions of amines to chiral vinyl sulfoxides have been utilized in the total synthesis of complex natural products. The initial Michael adduct can often undergo further transformations, such as elimination of the sulfoxide group, to generate a variety of final products.

Electrophilic and Radical Reactions

Beyond its role as a dipolarophile and a Michael acceptor, this compound can also participate in electrophilic and radical-mediated transformations.

This compound is known to undergo additive Pummerer reactions. The classical Pummerer rearrangement involves the conversion of a sulfoxide with at least one α-hydrogen to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride (B1165640). In the case of vinyl sulfoxides, the reaction can proceed through an "additive" pathway.

Under Pummerer conditions, such as treatment with trifluoroacetic anhydride, this compound can react with alkenes in an electrophilic ene-type reaction. This involves the formation of a thionium (B1214772) ion intermediate, which is a potent electrophile. The thionium ion can then be trapped by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity highlights the ability of the sulfoxide group to be transformed into a functional handle for further synthetic manipulations.

Electrophilic Ene-Type Reactions with Alkenes

This compound can engage in electrophilic ene-type reactions with alkenes under the conditions of the Pummerer reaction, which typically involves the use of trifluoroacetic acid and its anhydride. enamine.netrsc.org These reactions proceed at or below room temperature and result in the formation of one or two new carbon-carbon bonds. enamine.netrsc.org The core of this transformation is an electrophilic ene-type reaction between a thionium ion, generated from the sulfoxide, and the alkene. rsc.org

In the presence of trifluoroacetic acid and its anhydride, this compound behaves as a synthetic equivalent of an α,β-dicarbocation. enamine.netrsc.org This reactivity allows it to react with alkenes to form new carbon-carbon bonds. The process is initiated by the activation of the sulfoxide, leading to an intermediate that is highly electrophilic at both the α and β carbons of the original vinyl group. This dicationic character is key to its ability to engage with nucleophilic alkenes. rsc.org

The initial products of the ene-type reaction are primary β-trifluoroacetoxy sulfides. These primary sulfides are often unstable and undergo rearrangement to form more stable secondary isomers. rsc.org This rearrangement is proposed to proceed through the formation of a cyclic episulfonium ion intermediate. rsc.org The formation of the three-membered ring containing the sulfur atom allows for the migration of the trifluoroacetoxy group, leading to the thermodynamically favored product. rsc.org

Oxidation Studies with Radicals (e.g., OH and SO4− Radicals)

The oxidation of this compound by potent radical species such as the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻) is a subject of interest in fields like atmospheric and environmental chemistry. While specific kinetic studies on this compound were not detailed in the provided search results, the reactivity can be inferred from the known behavior of these radicals with sulfoxides and vinyl groups.

Hydroxyl radicals are highly reactive, non-selective oxidants. nih.govmdpi.com The reaction between •OH and a sulfoxide like dimethyl sulfoxide (DMSO) is well-established and leads to the formation of methanesulfinic acid. core.ac.uk By analogy, the •OH radical could attack the sulfur atom of the sulfoxide group in this compound. Additionally, the vinyl group is susceptible to radical addition across the double bond.

The sulfate radical is a more selective and powerful oxidant than the hydroxyl radical, with a higher redox potential and a longer half-life. nih.govfrontiersin.org It can initiate oxidation through hydrogen abstraction, electron transfer, or radical addition. frontiersin.org Given the structure of this compound, the SO₄•⁻ radical could react via electron transfer from the sulfur atom or the phenyl ring, or via addition to the vinyl double bond. The presence of the electron-rich phenyl and vinyl groups makes them likely targets for this electrophilic radical.

| Radical Species | Typical Redox Potential | Key Reactive Pathways with Organic Substrates |

| Hydroxyl Radical (•OH) | 1.8–2.7 V | Hydrogen Abstraction, Addition to Double Bonds |

| Sulfate Radical (SO₄•⁻) | 2.5–3.1 V | Electron Transfer, Hydrogen Abstraction, Addition |

Transition Metal-Mediated Processes

This compound is a competent substrate in various transition metal-mediated reactions, highlighting its utility in modern organic synthesis. enamine.net Its electronic properties allow it to participate in catalytic cycles involving metals like palladium. enamine.net

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. enamine.net this compound has been shown to be a reactive alkene partner in these reactions. In studies comparing various sulfur-containing alkenes, this compound demonstrated greater reactivity than corresponding vinyl sulfides, providing satisfactory yields of the coupled products, specifically (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives. The reaction rates and yields in such couplings are highly dependent on the oxidation state of the sulfur atom.

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene coordination and insertion into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

Palladium-catalyzed allylic C-H oxidation is a powerful method for converting olefins into more complex molecules. The sulfoxide group can play a crucial role in these transformations, often acting as a ligand for the palladium catalyst to promote the C-H activation step. enamine.net While specific examples detailing this compound as the substrate were limited in the search results, its inherent sulfoxide functionality is relevant to this class of reactions. The ligation of a sulfoxide to a Pd(II) salt can selectively promote C-H oxidation over competing pathways like Wacker oxidation. This directing effect is critical for achieving high regioselectivity in the formation of allylic products. It is plausible that this compound could participate in such reactions, with its own sulfoxide group potentially influencing the catalytic cycle.

Palladium-Catalyzed Oxidative Transformations

This compound participates in several palladium-catalyzed transformations, most notably in oxidative reactions involving the activation of C-H bonds. A prominent example is its role in allylic C-H oxidation. In these reactions, sulfoxide ligands, including this compound or related bis-sulfoxide ligands, are crucial for promoting the desired C-H activation pathway over competing processes like Wacker oxidation, which typically occurs with monosubstituted olefins under standard palladium(II) catalysis. rsc.org

A key catalytic system in this area is the "White catalyst," which is a palladium(II) acetate (B1210297) complex with 1,2-bis(phenylsulfinyl)ethane. This compound itself, in the presence of palladium acetate, can also serve as an effective catalyst system for these transformations. The sulfoxide ligand is believed to generate a highly electrophilic palladium species that coordinates to the olefin. This coordination facilitates the cleavage of the allylic C-H bond, leading to a π-allylpalladium intermediate. Subsequent nucleophilic attack on this intermediate furnishes the functionalized product. This methodology has been applied to various synthetic challenges, including the macrolactonization of ω-alkenoic acids and the synthesis of amino alcohol derivatives through allylic C-H amination.

The regioselectivity of these oxidations can be controlled by the nature of the sulfoxide ligand. While systems using dimethyl sulfoxide (DMSO) often yield linear (E)-allylic acetates, the use of bis-sulfoxide ligands like the one in the White catalyst typically favors the formation of branched allylic acetates.

Table 1: Examples of Palladium-Catalyzed Oxidative Transformations

| Substrate | Catalyst System | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| 1-Decene | Pd(OAc)₂ / DMSO / BQ | Linear (E)-allylic acetate | Sulfoxide additive promotes C-H oxidation over Wacker oxidation. | |

| Various α-olefins | "White catalyst" / BQ | Branched allylic acetate | Bis-sulfoxide ligand reverses regioselectivity. | |

| ω-Alkenoic acids | "White catalyst" | Macrolactone | Intramolecular allylic C-H oxidation. |

BQ = Benzoquinone

Ruthenium Chemistry and Olefin Metathesis Reactions

The interaction of this compound and related compounds with ruthenium catalysts is primarily explored in the context of olefin metathesis. However, research indicates that vinyl sulfoxides are generally challenging substrates for cross-metathesis (CM) reactions. Studies have shown that while the corresponding vinyl sulfones participate readily in CM with various olefins using second-generation ruthenium catalysts (like Grubbs' or Hoveyda-Grubbs catalysts), vinyl sulfoxides are often unreactive under the same conditions. This lack of reactivity is attributed to the potential of the sulfoxide moiety to form stable chelates with the ruthenium center, which can deactivate the catalyst.

Despite the inertness of the vinyl sulfoxide double bond to metathesis, sulfoxide functionalities can be incorporated into the structure of ruthenium catalysts themselves. Ruthenium indenylidene complexes bearing chelating (2-vinyl)phenyl sulfoxide ligands have been synthesized. These complexes are latent catalysts, showing no activity at room temperature but becoming active for olefin metathesis at elevated temperatures. This suggests that while direct metathesis of the vinyl sulfoxide is disfavored, the sulfoxide group can function as a thermally switchable ligand in ruthenium catalyst design.

Table 2: Reactivity of Vinyl Sulfoxides in Ruthenium-Catalyzed Olefin Metathesis

| Reaction Type | Substrate(s) | Catalyst | Observation | Reference(s) |

|---|---|---|---|---|

| Cross-Metathesis | This compound & terminal olefins | Second-generation Grubbs' catalyst | No reaction; vinyl sulfoxide is unreactive. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type reactions with C-S bond functionalization of sulfones)

While this compound itself is not typically the direct substrate for C-S bond functionalization in cross-coupling, its corresponding oxidation product, phenyl vinyl sulfone, is an important electrophile in such reactions. The sulfone group in aryl and vinyl sulfones can act as a leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The mechanism for the Suzuki-Miyaura coupling of aryl sulfones involves the oxidative addition of a Pd(0) complex into the C(sp²)–S bond of the sulfone, which is often the turnover-limiting step. This is followed by the standard transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond. The reactivity of the sulfone as a leaving group can be tuned by electronic factors; for instance, trifluoromethylphenyl sulfone is more reactive than diphenyl sulfone.

This reactivity allows for the use of sulfones in iterative cross-coupling strategies. Due to their distinct reactivity compared to aryl halides and nitroarenes, arenes bearing sulfone, chloride, and nitro groups can be sequentially cross-coupled to rapidly synthesize non-symmetric teraryls and quaterphenyls. Given that this compound can be readily oxidized to phenyl vinyl sulfone, this chemistry provides an indirect but powerful application of the this compound scaffold in advanced cross-coupling strategies.

Table 3: Suzuki-Miyaura Coupling of Aryl Sulfone Derivatives

| Sulfone Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Key Feature | Reference(s) |

|---|---|---|---|---|

| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | Smooth coupling at 80 °C. | |

| 2-Chloro phenylsulfone | Arylboronic acids | Pd(acac)₂ / RuPhos & XPhos | Sequential coupling of C-Cl then C-SO₂CF₃ bonds. |

Role as Ligands or Additives in Catalysis (e.g., "White Catalyst")

This compound and related sulfoxide-containing molecules play a significant role as ligands or additives in transition metal catalysis, particularly with palladium. The "White catalyst," [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a prime example where a bis-sulfoxide ligand is integral to the catalyst's function. This catalyst is renowned for its ability to effect allylic C-H oxidation of α-olefins, a transformation that is otherwise challenging.

The sulfoxide ligands are not mere spectators; they are crucial in directing the course of the reaction. In palladium-catalyzed oxidations, sulfoxide ligation selectively promotes the C-H oxidation pathway over the Wacker oxidation (olefin oxidation) pathway. The mechanism is thought to involve the sulfoxide promoting the generation of a highly electrophilic palladium species. This species coordinates to the alkene, acidifies the adjacent allylic C-H bond, and facilitates its cleavage to form a π-allylpalladium intermediate. This activation is central to the catalyst's ability to functionalize traditionally unreactive C-H bonds. The specific structure of the sulfoxide ligand also dictates the regioselectivity of the subsequent nucleophilic attack, with bis-sulfoxide ligands favoring branched products.

Table 4: Role of Sulfoxide Ligands in Palladium Catalysis

| Catalytic Reaction | Catalyst System | Role of Sulfoxide | Outcome | Reference(s) |

|---|---|---|---|---|

| Allylic C-H Acetoxylation | Pd(OAc)₂ / this compound (or related bis-sulfoxide) | Ligand/Additive | Promotes C-H oxidation, controls regioselectivity. | |

| Allylic C-H Amination | "White catalyst" | Ligand | Enables C-N bond formation at the allylic position. |

Deprotonation and α-Sulfinyl Carbanion Formation

A fundamental aspect of the reactivity of this compound is the acidity of the α-proton (the proton on the carbon adjacent to the sulfoxide group). This proton can be removed by a strong base to form a nucleophilic α-sulfinyl carbanion. rsc.org This carbanion is a versatile intermediate in organic synthesis, allowing for the formation of new carbon-carbon bonds at the vinyl position.

The α-sulfinyl carbanions derived from sulfoxides are synthetically valuable. For instance, enantiopure α-sulfinyl carbanions can be generated and added to electrophiles, such as N-sulfinimines, in a highly stereoselective manner. This reaction provides an efficient route to enantiomerically pure β-(N-sulfinyl)amino sulfoxides, which are precursors to valuable β-amino alcohols. The stereochemical outcome of these additions is often controlled by the configuration of the sulfur atom in the starting sulfoxide. The rapid and clean formation of these carbanions, followed by their reaction with various electrophiles, highlights the utility of this compound as a building block in asymmetric synthesis.

Hydrolysis Reaction Mechanisms (e.g., S-phenyl-S-vinyl-N-p-tosylsulfilimine derivatives producing this compound)

The synthesis of sulfoxides can be achieved from related sulfur compounds of different oxidation states or functionalities. One such transformation is the conversion of sulfilimines to sulfoxides. Sulfilimines, which feature a sulfur-nitrogen double bond, can be hydrolyzed to the corresponding sulfoxides.

While specific literature detailing the hydrolysis mechanism of S-phenyl-S-vinyl-N-p-tosylsulfilimine to this compound is not extensively covered in the searched results, the general hydrolysis of N-tosylsulfilimines to sulfoxides is a known transformation. This reaction typically proceeds under acidic or basic conditions, where water attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond and formation of the S=O bond, with the concomitant release of the corresponding sulfonamide (in this case, p-toluenesulfonamide). The vinyl and phenyl groups attached to the sulfur atom remain intact during this process. This transformation represents a synthetic route to sulfoxides from their sulfilimine analogues.

Cascade and Domino Reactions Involving this compound

This compound is a valuable participant in cascade and domino reactions due to its dual functionality: the electron-deficient double bond acts as a Michael acceptor, and the sulfinyl group can act as a leaving group or participate in rearrangements.

As a potent Michael acceptor, this compound readily reacts with nucleophiles, initiating a sequence of reactions. For example, it can undergo Michael addition with a suitable nucleophile, and the resulting enolate or carbanion can then participate in an intramolecular cyclization or react with another electrophile. This reactivity pattern is central to many cascade processes.

This compound is also known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it serves as an acetylene equivalent. Following the cycloaddition, the sulfinyl group can be eliminated to generate a new double bond, effectively masking an alkyne's reactivity within a more stable vinyl sulfoxide dienophile.

Furthermore, under the conditions of the Pummerer reaction (typically involving an acid anhydride), this compound can initiate cascade sequences. For instance, it can engage in an electrophilic ene-type reaction with alkenes, leading to the formation of new C-C bonds and functionalized sulfide (B99878) products. rsc.org The combination of its electrophilic double bond and the reactivity of the sulfoxide group makes this compound a versatile component in the design of complex, multi-step organic transformations.

Stereochemical Control and Asymmetric Synthesis Using Phenyl Vinyl Sulfoxide

Chiral Auxiliary Applications

The sulfinyl group has gained significant attention as a highly effective chiral auxiliary in asymmetric synthesis. researchgate.net Its utility stems from the stable tetrahedral geometry of the sulfur atom, which, when attached to a vinyl group, creates a sterically and electronically differentiated environment. researchgate.netillinois.edu The substituents on the stereogenic sulfur atom—a lone pair of electrons, an oxygen atom, and two distinct carbon groups (phenyl and vinyl)—effectively differentiate the two faces of the molecule. researchgate.net This differentiation allows for face-selective reactions on the proximal vinyl group, transferring the chirality from the sulfur atom to a new stereocenter. illinois.edu

The conformational stability of sulfoxides is a key attribute; they are resistant to racemization under typical reaction conditions, only succumbing to harsh treatments like temperatures exceeding 200°C or irradiation. illinois.edu Furthermore, the sulfinyl group can be readily removed or transformed after it has served its directing role, adding to its synthetic utility. illinois.edu The ability of both the sulfur and oxygen atoms to coordinate with Lewis acids can promote highly ordered transition states, further enhancing stereocontrol. illinois.edu Chiral sulfoxides, including phenyl vinyl sulfoxide (B87167), are often synthesized using methods like the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, proceeding with complete inversion of configuration at the sulfur center. illinois.edu

Diastereoselective Transformations

The inherent chirality of phenyl vinyl sulfoxide makes it an excellent substrate for diastereoselective reactions, where it directs the formation of one diastereomer over others. A prominent example is its use as an acetylene (B1199291) equivalent in Diels-Alder cycloadditions. researchgate.netthieme-connect.com The sulfoxide group controls the endo/exo selectivity and the facial selectivity of the diene's approach.

Another powerful application is in the highly diastereoselective addition of lithiated vinyl sulfoxides to N-sulfinimines. This transformation provides an efficient route to enantiomerically pure 3-sulfinyl-2,5-cis-dihydropyrroles, which are valuable heterocyclic building blocks. The stereochemistry of the final product is controlled by the chirality at the sulfur center of the vinyl sulfoxide.

Furthermore, the directed homogeneous hydrogenation of vinyl sulfoxides demonstrates the powerful directing effect of the sulfinyl group. The coordination of the catalyst to the sulfinyl oxygen directs the delivery of hydrogen to one face of the double bond, resulting in high diastereoselectivity.

Enantioselective Cyclopropanation of Chiral (1-phosphoryl)vinyl sulfoxides

A significant application of chiral vinyl sulfoxides is in the asymmetric cyclopropanation of activated vinyl systems. Specifically, enantiopure (1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide, a derivative of this compound, has been shown to be a highly reactive and stereodirecting substrate in reactions with sulfur ylides and diazoalkanes to form chiral cyclopropanes. nih.gov

The presence of two electron-withdrawing groups, the phosphoryl and the sulfinyl, activates the carbon-carbon double bond for nucleophilic attack. nih.gov The reaction proceeds with high facial stereoselectivity, leading to excellent diastereomeric excesses (de). For instance, the reaction of (S)-(+)-(1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide with diphenylsulfonium isopropylide yields the corresponding cyclopropane (B1198618) as a single diastereomer. nih.gov Similarly, high diastereoselectivity is observed with other sulfur ylides. nih.gov

Data sourced from Mikołajczyk, M. (2005). nih.gov

The molecular structure reveals that the polar sulfinyl and phosphoryl groups adopt an anti-orientation. The S=O group is positioned syn-coplanar with the vinyl double bond. nih.gov This preferred conformation creates two sterically distinct diastereotopic faces. The less hindered face is occupied by the lone pair of electrons on the sulfur atom. nih.gov

Based on these findings, a transition-state model has been proposed where the sulfur ylide or diazoalkane adds to the carbon-carbon double bond from this less hindered "top face." nih.gov The attack from the "bottom face" is significantly disfavored due to the steric hindrance imposed by the p-tolyl group and the substituents on the phosphorus atom. nih.gov This model successfully rationalizes the experimentally observed high diastereoselectivities. nih.gov

Applications in Natural Product Synthesis (e.g., (-)-Pentenomycin I, (-)-aminocyclopentitol)

The stereodirecting power of chiral vinyl sulfoxides has been harnessed for the efficient enantioselective synthesis of complex natural products. A notable example is the use of a chiral aryl vinyl sulfoxide in the intermolecular Pauson-Khand reaction to synthesize the antibiotic (-)-Pentenomycin I and the (-)-aminocyclopentitol moiety of a hopane (B1207426) triterpenoid. researchgate.net

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones, but its application in asymmetric intermolecular reactions with simple acyclic alkenes has been challenging. The use of o-(N,N-dimethylamino)this compound as a chiral auxiliary has proven to be a breakthrough in this area. researchgate.net This substrate is highly reactive and exhibits excellent levels of stereocontrol. researchgate.net

The reaction between the chiral vinyl sulfoxide and various terminal alkynes proceeds with complete regioselectivity and very high diastereoselectivity (de = 86–>96%). researchgate.net The high reactivity is attributed to the ability of the ortho-dimethylamino group to act as a coordinating ligand on the cobalt-alkyne complex, facilitating the subsequent steps of the catalytic cycle. researchgate.net The high stereoselectivity is a result of the thermodynamic epimerization at the C5 position of the resulting 5-sulfinyl-2-cyclopentenone product, which favors the more stable diastereomer. researchgate.net This methodology provides a very short and efficient pathway to valuable, enantiomerically pure cyclopentanoid natural products. researchgate.net

Regio- and Stereoselective Addition of Sulfenic Acids

Information regarding the direct regio- and stereoselective addition of sulfenic acids to this compound is not extensively documented in the reviewed literature. Sulfenic acids are typically transient and highly reactive species, often generated in situ, which complicates their use as reagents in controlled addition reactions. lookchem.com The literature more commonly describes the trapping of in situ generated sulfenic acids with activated alkynes (like methyl propiolate) to form vinyl sulfoxides, or the reactions of more stable sulfinic acids with alkenes. lookchem.comrsc.org

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity

Spectroscopic methods are fundamental tools for the characterization of phenyl vinyl sulfoxide (B87167), confirming its structure and probing its involvement in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of phenyl vinyl sulfoxide. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum displays characteristic signals for the vinyl and phenyl protons. The vinyl group gives rise to a complex splitting pattern, typically an AMX spin system, with distinct signals for the geminal and cis/trans vinylic protons. The aromatic protons of the phenyl group usually appear as multiplets in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for the vinyl carbons and the aromatic carbons. The chemical shifts of the carbons are influenced by the electron-withdrawing nature of the sulfoxide group.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.62-7.48 | Phenyl protons |

| ¹H | 6.60 | Vinyl proton (α to S) |

| ¹H | 6.19 | Vinyl proton (β to S, trans) |

| ¹H | 5.87 | Vinyl proton (β to S, cis) |

| ¹³C | 143.2 | Aromatic C (quaternary) |

| ¹³C | 138.9 | Vinyl C (α to S) |

| ¹³C | 131.1 | Aromatic C-H (para) |

| ¹³C | 129.3 | Aromatic C-H (meta) |

| ¹³C | 125.8 | Vinyl C (β to S) |

| ¹³C | 124.5 | Aromatic C-H (ortho) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A strong absorption band is typically observed in the region of 1040-1060 cm⁻¹, which is characteristic of the S=O stretching vibration of the sulfoxide group. The presence of the vinyl group is confirmed by C=C stretching and =C-H bending vibrations, while the phenyl group shows characteristic aromatic C-H and C=C stretching bands.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic/Vinyl |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1050 | S=O stretch | Sulfoxide |

| ~960 | =C-H bend (out-of-plane) | Vinyl |

| ~750, ~690 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.21 g/mol ). acs.orgnih.govscbt.comsigmaaldrich.comtcichemicals.com The fragmentation pattern can give clues about the structure, with common fragments arising from the loss of the vinyl group or parts of the phenyl ring. acs.org

UV-Vis Spectroscopy in Mechanistic Studies (e.g., radical cation absorption)

UV-Vis spectroscopy can be a powerful tool for studying reaction mechanisms, particularly those involving colored intermediates or transient species. In the context of this compound, techniques like transient absorption spectroscopy could be employed to study short-lived intermediates such as radical cations. rsc.org The formation of a sulfoxide radical cation, generated through photochemical or electrochemical methods, can be monitored by its characteristic absorption bands in the UV-Vis spectrum. nih.gov While specific absorption maxima for the this compound radical cation are not widely reported, the methodology is crucial for investigating electron transfer processes and the kinetics of reactions where this species is a proposed intermediate. rsc.orgnih.gov

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become instrumental in understanding the structural properties and reactivity of molecules like this compound. These computational methods allow for the exploration of molecular geometries, electronic structures, and reaction energetics that may be difficult to probe experimentally. rsc.orgresearchgate.netrsc.org

For instance, DFT calculations can be used to determine the most stable conformation of this compound. Studies on related vinyl sulfoxides, such as β-trifluoroacetylvinyl phenyl sulfoxide, have shown that the molecule exists in several minimum energy conformations, defined by the orientation of the sulfoxide oxygen, the phenyl group, and the lone pair of electrons relative to the carbon-carbon double bond. rsc.orgresearchgate.netresearchgate.net These conformational preferences are critical as they can dictate the stereochemical outcome of reactions.

Prediction of Reaction Pathways and Transition States

A significant application of DFT is the prediction of reaction pathways and the characterization of transition states. researchgate.netrsc.org This is particularly valuable for understanding the mechanisms and selectivities of reactions in which this compound participates, such as Diels-Alder and Michael addition reactions. acs.orgenamine.net

For the Diels-Alder reaction, where this compound acts as a dienophile, DFT calculations can model the approach of the diene and dienophile, locate the transition state structure, and calculate the activation energy. rsc.orgrsc.org These calculations can help rationalize the observed stereoselectivity (endo/exo) of the cycloaddition. rsc.orgrsc.org

Similarly, for Michael additions to this compound, computational studies can elucidate the stereochemistry of the addition. acs.org By calculating the energies of the possible transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. These theoretical models can account for factors like steric hindrance and electronic interactions that govern the stereochemical outcome. acs.orgresearchgate.net

Understanding Regioselectivity and Stereoselectivity

Computational studies, particularly employing Density Functional Theory (DFT), have been instrumental in elucidating the factors governing the regioselectivity and stereoselectivity of reactions involving this compound. A notable area of investigation is its participation as a dienophile in Diels-Alder reactions. These studies focus on the transition state geometries and energies to predict the most favorable reaction pathways.

In the context of Diels-Alder reactions, the interaction between the diene and the dienophile (this compound) can lead to different regioisomers (e.g., "ortho" vs. "meta" adducts) and stereoisomers (endo vs. exo). Computational models can calculate the activation energies for the formation of these various products. The preferred isomer is the one formed via the transition state of lowest energy.

For instance, studies on dienophiles structurally similar to this compound have shown that the stereoselectivity is often dictated by a combination of steric and electronic factors in the transition state. The orientation of the bulky phenylsulfinyl group plays a crucial role. The endo approach is often favored due to secondary orbital interactions between the sulfoxide oxygen and the developing pi-system of the diene, which stabilizes the transition state. However, steric hindrance can sometimes favor the exo product.

The regioselectivity is largely governed by the electronic properties of both the diene and the dienophile. The sulfoxide group, being electron-withdrawing, polarizes the vinyl group, influencing the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Calculations of orbital coefficients can predict which atoms will preferentially form the new sigma bonds.

A summary of typical computational findings for Diels-Alder reactions involving vinyl sulfoxides is presented below:

| Reaction Aspect | Controlling Factors | Common Computational Observation |

| Regioselectivity | Frontier Molecular Orbital (FMO) interactions, partial charges on reacting atoms. | The calculated energies of the transition states for different regioisomers allow for the prediction of the major product. |

| Stereoselectivity | Steric hindrance, secondary orbital interactions. | The endo transition state is often found to be lower in energy than the exo transition state, though exceptions can occur. |

These computational insights are invaluable for rationalizing experimentally observed product distributions and for designing new synthetic strategies with high degrees of regio- and stereocontrol.

Electronic Structure and Spin Delocalization Studies

The electronic structure of this compound and its behavior in radical cation form have been investigated through computational methods, providing a deeper understanding of its reactivity. DFT calculations are a primary tool for these studies, offering insights into electron and spin density distributions.

In its neutral state, the electronic structure of this compound is characterized by the conjugation between the phenyl ring, the sulfoxide group, and the vinyl moiety. The sulfoxide group can act as a conjugative link, allowing for electronic communication between the aromatic ring and the double bond. The lone pair on the sulfur atom and the polarity of the S=O bond are key features of its electronic landscape.

When this compound is converted to its radical cation, for instance through one-electron oxidation, the resulting species exhibits significant spin and charge delocalization. Computational studies on analogous aryl sulfoxide radical cations have revealed that a substantial portion of the spin and positive charge is not localized solely on the sulfoxide group but is distributed across the entire molecule. nih.gov

Key findings from computational analyses of aryl sulfoxide radical cations, which can be extrapolated to this compound, include: nih.gov

Conformation: The most stable conformation is one where the S=O bond is nearly coplanar with the aromatic ring, maximizing conjugation. A conformation where the S=O bond is perpendicular to the ring represents an energy maximum. nih.gov

Spin and Charge Distribution: A significant fraction of the spin and charge density resides on the aromatic ring. This delocalization is a result of the conjugative interaction between the sulfoxide group and the phenyl ring. The degree of delocalization can be influenced by substituents on the aromatic ring. nih.gov

Nature of the SOMO: The Singly Occupied Molecular Orbital (SOMO) of the radical cation is typically a π-type orbital that extends over the sulfur atom, the phenyl ring, and the vinyl group.

The table below summarizes the calculated distribution of spin and charge in a generic aryl sulfoxide radical cation, illustrating the delocalization phenomenon.

| Molecular Fragment | Approximate Spin Density (%) | Approximate Charge Density (%) |

| Sulfinyl Group (SO) | 50 - 70% | 50 - 70% |

| Aromatic Ring | 30 - 50% | 30 - 50% |

Note: These are generalized values for aryl sulfoxides, and the precise distribution in this compound would depend on the specific computational model used.

These studies on the electronic structure and spin delocalization are crucial for understanding the reactivity of this compound in various chemical processes, including its role in electron transfer reactions and its behavior in radical-mediated transformations. The ability of the phenylsulfinyl group to stabilize radical cations through delocalization is a key aspect of its chemical character.

Applications of Phenyl Vinyl Sulfoxide in Specialized Chemical Fields

Synthesis of Complex Heterocyles (e.g., Nicotyrines, Indolizines)

Phenyl vinyl sulfoxide (B87167) is a notable reagent in the field of organic synthesis, particularly for the construction of complex heterocyclic compounds like nicotyrines and indolizines. enamine.net It functions as an "acetylene equivalent," a type of synthon that introduces a two-carbon unit into a molecule which can be later modified. This capability is especially valuable in cycloaddition reactions. enamine.netchemicalbook.com

The compound readily participates in various organic reactions, including Diels-Alder, dipolar cycloadditions, and Michael additions. enamine.netchemicalbook.com In these reactions, the phenyl vinyl sulfoxide molecule adds to another reactant to form a cyclic adduct. A key advantage of this reagent is its ability to spontaneously lose the activating sulfinyl group after the cycloaddition has occurred. enamine.net Furthermore, the reagent can be deprotonated to generate an α-sulfinyl carbanion, which opens up pathways for other chemical transformations, expanding its synthetic utility. enamine.net

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is utilized as a monomer or a precursor to functional polymers with responsive properties and specialized applications.

This compound serves as a precursor for creating monomers used in Ring-Opening Metathesis Polymerization (ROMP), a powerful method for synthesizing polymers with controlled structures. researchgate.netwikipedia.org In a typical process, this compound is reacted with cyclopentadiene (B3395910) or furan (B31954) via a Diels-Alder cycloaddition to produce the corresponding (oxa)norbornene monomers containing a sulfoxide side chain. researchgate.net

Research has shown that the stereochemistry of these sulfoxide-containing monomers significantly influences their polymerizability. researchgate.netrsc.org Specifically, the exo-norbornene phenyl sulfoxide isomer can be effectively polymerized using a Grubbs catalyst. researchgate.net In contrast, the endo isomer does not polymerize but instead results in a single unit monomer addition (SUMI) to the ruthenium catalyst. researchgate.netrsc.org This is attributed to the chelation of the sulfur atom in the endo position to the metal center of the catalyst, which deactivates it for further polymerization. rsc.org This differential reactivity highlights the precise control needed and the potential for creating complex polymer architectures. researchgate.netrsc.org

| Monomer Stereoisomer | Polymerization Outcome via ROMP | Reason for Outcome |

| exo-norbornene phenyl sulfoxide | Effective Polymerization | Favorable orientation for catalyst propagation. researchgate.netrsc.org |

| endo-norbornene phenyl sulfoxide | Single Unit Monomer Addition (SUMI) | Sulfur atom chelates to the Ru catalyst center, inhibiting further polymerization. researchgate.netrsc.org |

An innovative application lies in the development of "smart" polymeric micelles that are responsive to specific stimuli. mdpi.comnih.govdntb.gov.ua An amphiphilic copolymer, poly(hydroxyethyl acrylate-co-phenyl vinyl sulfide) (P(HEA-co-PVS)), is synthesized for this purpose. mdpi.comnih.govdntb.gov.ua This polymer is designed to self-assemble into micelles in an aqueous solution because it contains both hydrophilic (hydroxyethyl acrylate) and hydrophobic (phenyl vinyl sulfide) segments. mdpi.com

The key feature of these micelles is their oxidation responsiveness. mdpi.comresearchgate.net In an oxidative environment, such as that found within cancer cells due to high levels of reactive oxygen species (ROS), the hydrophobic phenyl vinyl sulfide (B99878) (PVS) unit can be oxidized to the more hydrophilic this compound and/or phenyl vinyl sulfone. mdpi.com This transformation disrupts the amphiphilic balance of the copolymer, causing the micelle structure to disassemble. mdpi.comresearchgate.net This disassembly can be used to trigger the release of an encapsulated drug, such as doxorubicin (B1662922) (DOX), directly at the target site, which could enhance its anticancer efficacy. mdpi.comresearchgate.net

| Stimulus | Chemical Change in P(HEA-co-PVS) | Micelle Response | Application |

| Oxidation (e.g., H₂O₂, ROS) | Phenyl vinyl sulfide is oxidized to this compound/sulfone. mdpi.com | Increased hydrophilicity leads to micelle disassembly. mdpi.comresearchgate.net | Triggered release of encapsulated drugs. mdpi.com |